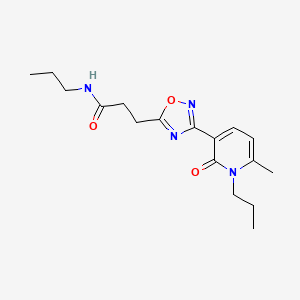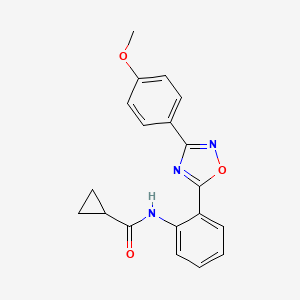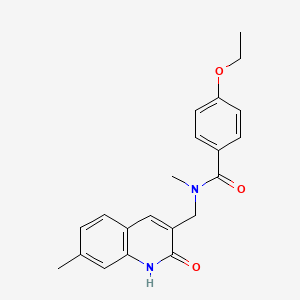
4-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and division. This leads to the death of cancer cells and the prevention of the spread of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and has antibacterial and antifungal properties. In vivo studies have shown that this compound has potential therapeutic effects in animal models of cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments include its potential therapeutic applications in cancer and neurodegenerative diseases, as well as its antibacterial and antifungal properties. The limitations of using this compound in lab experiments include the need for careful control of the reaction conditions to ensure the purity and yield of the product, as well as the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Studies to optimize the synthesis method to improve the yield and purity of the product.
3. Studies to investigate the potential therapeutic applications of this compound in animal models of cancer and neurodegenerative diseases.
4. Studies to investigate the potential antibacterial and antifungal properties of this compound.
5. Studies to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a chemical compound that has potential applications in the field of medicinal chemistry. This compound has been found to have activity against certain types of cancer cells, as well as potential therapeutic effects in animal models of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide involves a series of chemical reactions. The starting materials are 2-hydroxy-7-methylquinoline and N-methyl-4-ethoxybenzamide. The two compounds are reacted together in the presence of a catalyst and a solvent to form the final product. The reaction conditions must be carefully controlled to ensure the purity and yield of the product.
Applications De Recherche Scientifique
4-ethoxy-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has potential applications in the field of medicinal chemistry. This compound has been found to have activity against certain types of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
4-ethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-26-18-9-7-15(8-10-18)21(25)23(3)13-17-12-16-6-5-14(2)11-19(16)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRNOLUWFZCOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)CC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


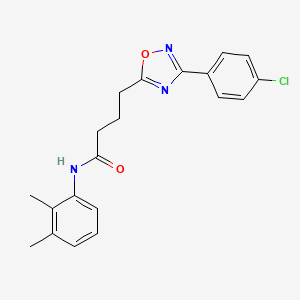
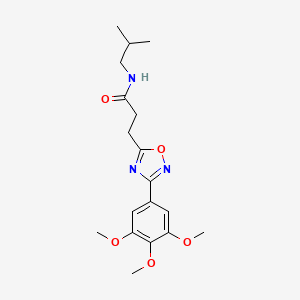

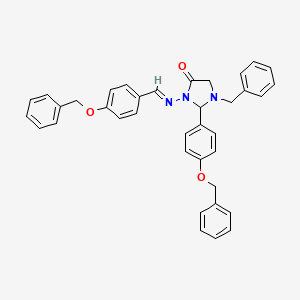
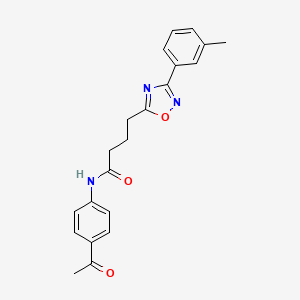


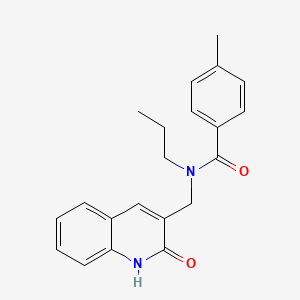

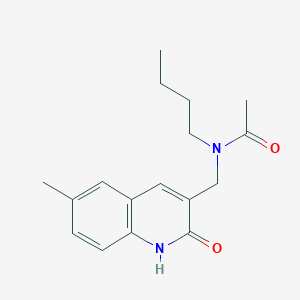
![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)
